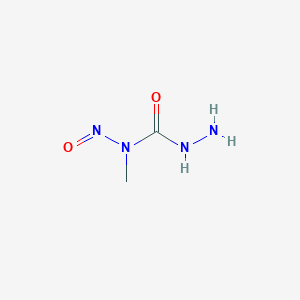
N-Methyl-N-nitrosohydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-nitrosohydrazinecarboxamide is a chemical compound belonging to the class of nitrosamines. Nitrosamines are known for their potential carcinogenic properties and are often scrutinized in various industries, particularly pharmaceuticals and food safety . This compound is characterized by the presence of a nitroso group attached to a hydrazinecarboxamide structure, making it a subject of interest in both synthetic chemistry and toxicology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-nitrosohydrazinecarboxamide typically involves the nitrosation of N-methylhydrazinecarboxamide. This process can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid, often hydrochloric acid, to facilitate the formation of the nitroso group . The reaction conditions usually require a controlled temperature to prevent the decomposition of the nitrosamine.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves stringent control of reaction parameters to ensure the purity and yield of the compound. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and minimizing the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-nitrosohydrazinecarboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the conditions and reagents used.
Reduction: Reduction reactions typically convert the nitroso group to an amine group, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include amines, substituted hydrazines, and various oxidized derivatives. The specific products depend on the reaction conditions and the reagents used .
Scientific Research Applications
N-Methyl-N-nitrosohydrazinecarboxamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitroso compounds.
Biology: The compound is studied for its mutagenic and carcinogenic properties, providing insights into the mechanisms of cancer development.
Medicine: Research into its effects on cellular processes helps in understanding the potential risks associated with nitrosamine exposure.
Mechanism of Action
The mechanism of action of N-Methyl-N-nitrosohydrazinecarboxamide involves the formation of reactive intermediates that can interact with cellular components. The nitroso group can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound’s reactivity with cellular nucleophiles, such as glutathione, also plays a role in its biological activity .
Comparison with Similar Compounds
N-Methyl-N-nitrosohydrazinecarboxamide can be compared with other nitrosamines and nitrosamides:
N-Nitrosodimethylamine (NDMA): Known for its high carcinogenic potential, NDMA is structurally similar but differs in its specific reactivity and biological effects.
N-Nitrosodiethylamine (NDEA): Another potent carcinogen, NDEA shares similar pathways of activation and DNA interaction.
N-Nitrosoureas: These compounds, such as carmustine, are used in chemotherapy and have distinct therapeutic applications due to their ability to alkylate DNA
This compound stands out due to its specific structure and reactivity, making it a unique subject of study in both synthetic and biological chemistry.
Properties
CAS No. |
90011-85-1 |
|---|---|
Molecular Formula |
C2H6N4O2 |
Molecular Weight |
118.10 g/mol |
IUPAC Name |
3-amino-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C2H6N4O2/c1-6(5-8)2(7)4-3/h3H2,1H3,(H,4,7) |
InChI Key |
UIIZHMORIGAYTF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)NN)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


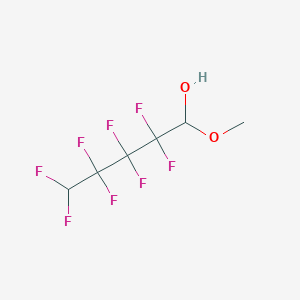
![1-[4-(Heptane-1-sulfonyl)phenyl]propan-2-one](/img/structure/B14399631.png)
![4,4'-Dipropyl[1,1'-bi(cyclohexane)]-4-ol](/img/structure/B14399633.png)
![4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14399651.png)
![(4aR,4bS,6aR,7R,9aS,9bS)-4a,6a-Dimethyl-7-(6-methylheptan-2-yl)tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran-11a(2H)-ol](/img/structure/B14399654.png)
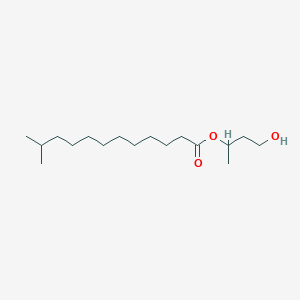
![6-tert-Butyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14399666.png)
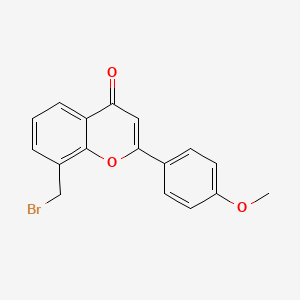
![4,4'-[Propane-1,3-diylbis(oxy)]bis(1,3-benzoxazole)](/img/structure/B14399678.png)
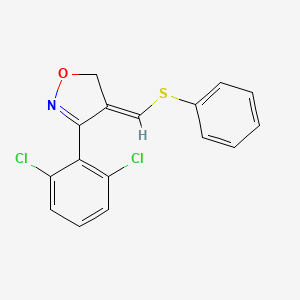
![(4aS,7aR)-3,3-Dichlorooctahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B14399714.png)

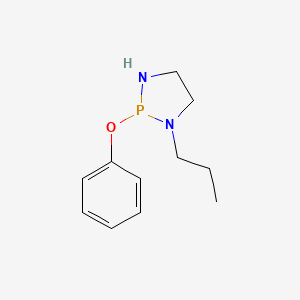
![2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one](/img/structure/B14399724.png)
